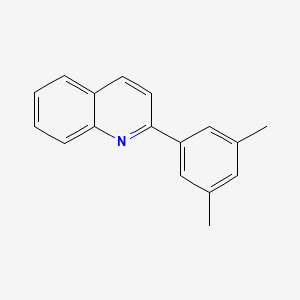

2-(3,5-Dimethylphenyl)quinoline

描述

2-(3,5-Dimethylphenyl)quinoline (CAS: 1056451-44-5) is a heterocyclic aromatic compound with the molecular formula C₁₇H₁₅N and a molecular weight of 233.31 g/mol . It features a quinoline core substituted at the 2-position with a 3,5-dimethylphenyl group. This structural motif enhances its electronic properties, making it a valuable ligand in coordination chemistry, particularly in the design of luminescent iridium(III) complexes for electrochemiluminescence (ECL) applications .

属性

IUPAC Name |

2-(3,5-dimethylphenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXSSVSSSWIZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648815 | |

| Record name | 2-(3,5-Dimethylphenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056451-44-5 | |

| Record name | 2-(3,5-Dimethylphenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)quinoline typically involves the following steps:

Benzene Derivative Preparation: The starting material is often a benzene derivative that undergoes nitration to introduce a nitro group.

Formation of Quinoline Core: The nitrobenzene derivative is then subjected to a series of reactions, including reduction and cyclization, to form the quinoline core.

Introduction of 3,5-Dimethylphenyl Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product with high purity.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The quinoline ring undergoes electrophilic substitution primarily at the 5- and 8-positions due to electron-deficient character. The 3,5-dimethylphenyl group at position 2 exerts steric and electronic effects that modulate reactivity.

Key Reactions:

-

Nitration :

Nitration with HNO₃/H₂SO₄ at 0–5°C selectively targets the 5-position of the quinoline ring. The methyl groups on the aryl substituent slightly enhance electron density but do not significantly alter regioselectivity .

Product : 5-Nitro-2-(3,5-dimethylphenyl)quinoline. -

Halogenation :

Chlorination or bromination using X₂ (X = Cl, Br) in acetic acid occurs at the 8-position. The reaction proceeds via electrophilic attack, with yields ranging from 65–80% depending on halogen .

Product : 8-Bromo-2-(3,5-dimethylphenyl)quinoline.

Table 1: EAS Reaction Conditions and Outcomes

| Reaction Type | Reagents | Temperature | Yield (%) | Position | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | 72 | 5 | |

| Bromination | Br₂, CH₃COOH | RT | 78 | 8 |

Quinoline N-Oxidation

The nitrogen atom in the quinoline ring is susceptible to oxidation. Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane, the N-oxide derivative forms quantitatively .

Product : 2-(3,5-Dimethylphenyl)quinoline N-oxide.

Table 2: Oxidation Conditions

| Oxidizing Agent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂ | 6 | 95 | |

| mCPBA | CH₂Cl₂ | 4 | 98 |

Hydrogenation of the Quinoline Ring

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline. The 3,5-dimethylphenyl group remains unaffected .

Product : 2-(3,5-Dimethylphenyl)-1,2,3,4-tetrahydroquinoline.

Table 3: Hydrogenation Parameters

| Catalyst | Pressure (atm) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 10% Pd/C | 1 | 25°C | 85 |

Ruthenium-Catalyzed C–H Arylation

The quinoline N-oxide derivative undergoes regioselective C–H arylation at the 8-position using arylboronic acids and Ru(II) catalysts (e.g., [RuCl₂(p-cymene)]₂). Ag₂O and triflic anhydride (Tf₂O) are critical additives .

Example Reaction :

this compound N-oxide + 4-Methoxyphenylboronic acid → 8-(4-Methoxyphenyl)-2-(3,5-dimethylphenyl)quinoline.

Table 4: C–H Arylation Optimization

| Catalyst Loading | Additive | Yield (%) | Reference |

|---|---|---|---|

| 5 mol% Ru(II) | Ag₂O, Tf₂O | 82 |

Methyl Group Oxidation

The methyl groups on the aryl substituent are oxidized to carboxylic acids using KMnO₄ in acidic or alkaline conditions. This reaction is selective for the para-methyl group relative to the quinoline ring .

Product : 2-(3-Carboxy-5-methylphenyl)quinoline.

Table 5: Oxidation of Methyl Groups

| Oxidizing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 68 |

科学研究应用

Pharmaceutical Applications

Anticancer Activity:

2-(3,5-Dimethylphenyl)quinoline has shown significant potential in cancer treatment. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including lung and breast cancers. A study demonstrated that derivatives of quinoline compounds can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Mechanism of Action:

The anticancer effects are attributed to the compound's ability to interfere with cell proliferation and induce apoptosis through various molecular pathways. For instance, it may inhibit specific kinases involved in cancer progression .

Antimicrobial Properties:

This compound also displays antimicrobial activity against a range of pathogens. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membranes, making it a candidate for developing new antibiotics .

Materials Science

Organic Light-Emitting Diodes (OLEDs):

this compound is utilized as a dopant material in OLEDs due to its efficient light-emitting properties. Specifically, the iridium complex bis(this compound-C,N)(acetylacetonato)iridium(III) has been noted for its high quantum efficiency as a red phosphorescent emitter in OLED applications .

| Property | Value |

|---|---|

| Quantum Efficiency | High |

| Application | Organic Light-Emitting Diodes |

| Type of Emission | Red Phosphorescent |

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, where it can chelate metal ions. This property is useful in synthesizing metal complexes that have applications in catalysis and materials development .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the cytotoxicity of various quinoline derivatives against multiple cancer cell lines. The results indicated that compounds similar to this compound showed enhanced activity against breast and lung cancers compared to standard treatments .

Case Study 2: OLED Performance

Research on bis(this compound-C,N)(acetylacetonato)iridium(III) demonstrated its superior performance in OLEDs compared to other iridium complexes. The study found that this compound provided better stability and efficiency in light emission .

作用机制

The mechanism by which 2-(3,5-Dimethylphenyl)quinoline exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation and induce apoptosis.

相似化合物的比较

Key Properties:

- Storage : Stable when sealed in dry conditions at room temperature .

- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications: Primarily used in synthesizing iridium(III) complexes for ECL-based immunoassays, achieving detection limits below 1 ng/mL for biomarkers like C-reactive protein (CRP) .

Comparison with Structurally Similar Compounds

Ligands in Iridium(III) Complexes

2-(3,5-Dimethylphenyl)quinoline (3,5Me2pq) is compared with other cyclometalating ligands in Table 1, focusing on their electrochemical and photophysical properties in iridium(III) complexes:

Key Findings :

- 3,5Me2pq exhibits a redshifted emission (λₑₘ ~620 nm) compared to ppy and dfppy , attributed to the electron-donating methyl groups stabilizing the excited state .

- Its higher ECL intensity (1.8× relative to Ru(bpy)₃²⁺/TPrA) and quantum efficiency (ϕₑₘ = 0.45) make it superior for sensitive detection in immunoassays .

- ppy (+1.40 V) enhances redox stability in ECL systems .

Substituted Quinoline Derivatives

Table 2 compares 3,5Me2pq with quinoline derivatives bearing different substituents:

Structural Insights :

- Halogenation (e.g., 7-Cl) and heterocyclic substitutions (e.g., pyrazolyl) in quinoline derivatives enhance biological activity but reduce ECL efficiency due to electron-withdrawing effects .

Metal Complex Performance

The iridium(III) complex Ir(mpq)₂(acac) (mpq = 3,5Me2pq) demonstrates advantages over other cyclometalated complexes:

- Stability: The methyl groups in 3,5Me2pq improve ligand rigidity, reducing non-radiative decay in ECL .

- Sensitivity : In CRP detection, Ir-dmpq achieves a 10-fold lower detection limit than traditional Ru(bpy)₃²⁺-based systems .

生物活性

2-(3,5-Dimethylphenyl)quinoline is a derivative of quinoline, a compound known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential in drug discovery due to their ability to interact with various biological targets. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline core substituted with a dimethylphenyl group. The molecular formula is , and it exhibits properties typical of quinoline derivatives, including solubility in organic solvents and potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 1.2 µM, indicating potent antibacterial activity .

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators. For example, certain quinoline derivatives have been shown to inhibit the proliferation of human cancer cells by affecting signaling pathways such as PI3K/Akt and MAPK .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Compounds in this class have been tested for their ability to inhibit enzymes involved in critical metabolic pathways. For instance, some quinolines have been identified as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Study on Antimicrobial Activity

In a comparative study involving various substituted quinolines, this compound was assessed alongside other derivatives for its antibacterial efficacy against MRSA. The results indicated that while several compounds exhibited activity, those with specific substitutions on the quinoline ring showed enhanced potency. The study highlighted structure-activity relationships that could guide future drug design .

Anticancer Research

A research team investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This study underscored the potential of this compound as a lead structure for developing new anticancer agents .

Data Table: Biological Activities of Related Quinoline Derivatives

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| This compound | Antibacterial | MRSA | 1.2 µM |

| N-Cycloheptylquinoline-2-carboxamide | Antitubercular | M. tuberculosis | Higher than standards |

| Quinoline derivative X | Anticancer | Breast cancer cells | IC50 = 7.5 μmol/L |

| Compound Y | Enzyme Inhibition | Cytochrome P450 | IC50 = 10 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。